Urinary CPX Exposure Advantage
Fosciclopirox, administered intravenously, achieves steady-state 24-hour urine concentrations of its active metabolite ciclopirox (CPX) reaching 215 µM at the recommended Phase 2 dose (RP2D) of 900 mg/m² [1]. In contrast, oral ciclopirox olamine (CPX-O) demonstrates poor oral bioavailability in preclinical models, with absolute oral bioavailability substantially lower than parenteral fosciclopirox [2]. The prodrug approach enables complete conversion of fosciclopirox to CPX in blood, followed by renal excretion that delivers pharmacologically active drug throughout the entire urinary tract [1][2].
| Evidence Dimension | Steady-State 24-Hour Urine Concentration of Active Metabolite (CPX) |
|---|---|
| Target Compound Data | 215 µM (fosciclopirox IV at 900 mg/m² RP2D) |
| Comparator Or Baseline | Oral ciclopirox olamine: Poor oral bioavailability; systemic and urinary concentrations insufficient for therapeutic effect in preclinical models |
| Quantified Difference | Urinary CPX concentrations from fosciclopirox exceed in vitro IC50 values by several-fold; oral CPX-O cannot achieve comparable urinary exposure |
| Conditions | Phase 1 clinical trial (NCT03348514) in advanced solid tumor patients; steady-state pharmacokinetics at MTD/RP2D |
Why This Matters
High urinary drug concentrations are a prerequisite for treating urothelial cancers; fosciclopirox's prodrug design uniquely enables this exposure profile where oral ciclopirox fails.
- [1] Patel MR, et al. Safety, dose tolerance, pharmacokinetics, and pharmacodynamics of fosciclopirox (CPX-POM) in patients with advanced solid tumors. J Clin Oncol. 2020;38(6_suppl):518. View Source
- [2] Wood R, et al. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs. J Pharm Sci. 2025;114(1):e1-e10. View Source
